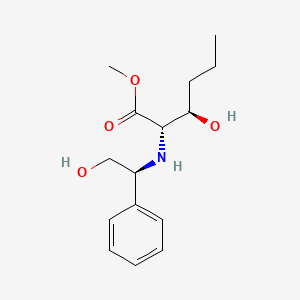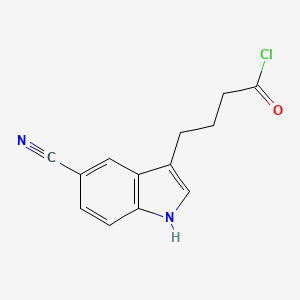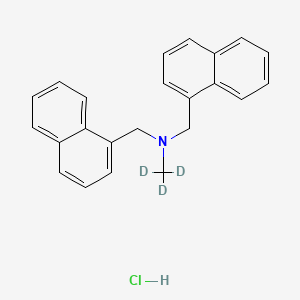
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as amines. This compound is characterized by the presence of a naphthalene ring system and a methyl group attached to the nitrogen atom. It is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives and methylamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of advanced purification techniques is essential to obtain a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for potential therapeutic effects and as a tool in pharmacological research.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine: Lacks the deuterium atoms.
N-(1-Naphthalenylmethyl)-1-naphthalenemethanamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical properties and interactions. This makes it particularly valuable in research applications where isotopic labeling is important.
Eigenschaften
Molekularformel |
C23H22ClN |
|---|---|
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3; |
InChI-Schlüssel |
ZAUPVKKXCANPCB-NIIDSAIPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |
Kanonische SMILES |
CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


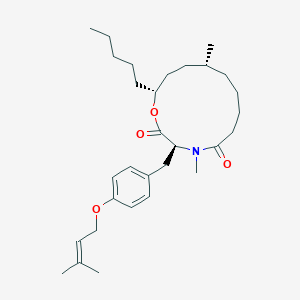
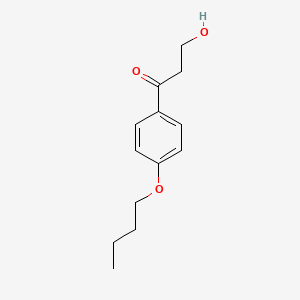
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
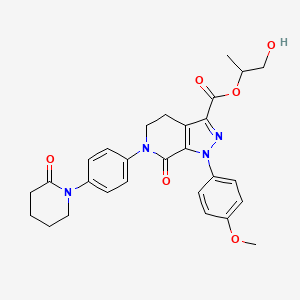
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
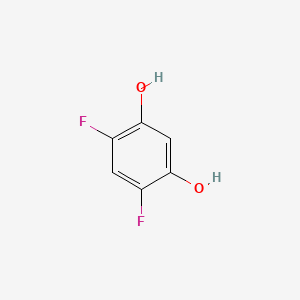
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

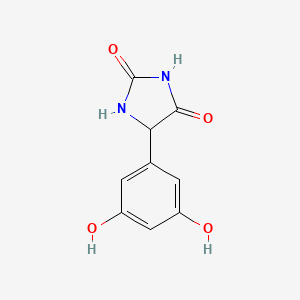
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
